
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C16H22O3. It is a cyclobutane derivative with a tert-butyl ester and a benzyloxy group. This compound is of interest in organic synthesis and various research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with benzyl alcohol in the presence of a base to form the benzyloxycyclobutanone intermediate. This intermediate is then reacted with tert-butyl chloroformate under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate involves its reactivity towards various chemical reagents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy group is the primary site of reactivity, leading to the formation of benzaldehyde derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Uniqueness
Tert-butyl3-(benzyloxy)cyclobutane-1-carboxylate is unique due to the presence of both a benzyloxy group and a tert-butyl ester on the cyclobutane ring
Propriétés
Formule moléculaire |
C16H22O3 |
|---|---|
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
tert-butyl 3-phenylmethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C16H22O3/c1-16(2,3)19-15(17)13-9-14(10-13)18-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
Clé InChI |
QVJNFRCGOOMQKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


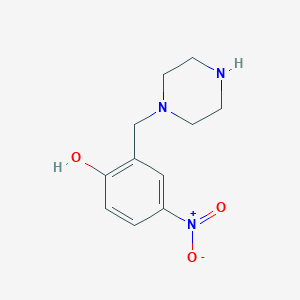
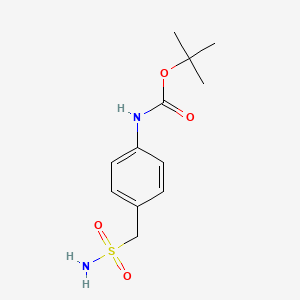
![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)
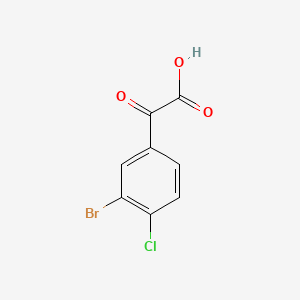
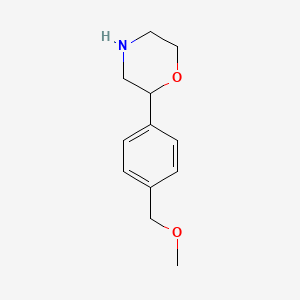
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)

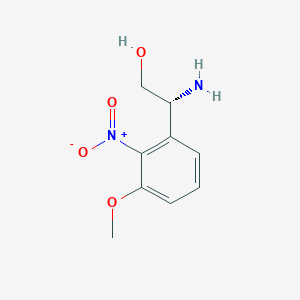

![4-acetyl-N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]morpholine-2-carboxamidehydrochloride](/img/structure/B13586444.png)
![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}piperidine](/img/structure/B13586452.png)
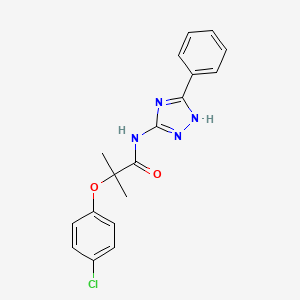
![1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
